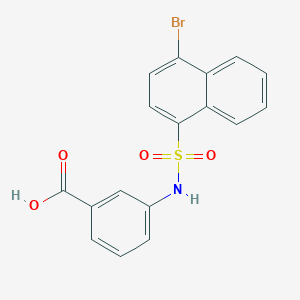
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide, also known as DBHBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBHBS is a sulfonamide derivative that contains two bromine atoms and a hydroxyethyl group, making it a versatile compound for various applications.
Mecanismo De Acción
The mechanism of action of 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes that play a crucial role in various biological processes. 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion. Carbonic anhydrase is involved in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase by 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can lead to the disruption of these processes, resulting in various physiological effects.
Biochemical and Physiological Effects:
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can inhibit the activity of carbonic anhydrase with high potency and selectivity. In vivo studies have shown that 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can reduce the growth of cancer cells and exhibit antibacterial and anti-inflammatory activity. 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has also been shown to exhibit potent analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide is also relatively easy to synthesize, making it readily available for research purposes. However, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has some limitations, including its potential toxicity and limited selectivity for certain enzymes. Careful consideration should be taken when using 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide in lab experiments to ensure its safety and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation. Another direction is to study its mechanism of action in more detail to gain a better understanding of its biological effects. Additionally, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can be utilized to develop new functional materials with unique properties and applications. Further research on 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide can lead to the discovery of new compounds with potential therapeutic and industrial applications.
Métodos De Síntesis
The synthesis of 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide involves the reaction of 2,5-dibromoaniline with chloroacetic acid, followed by the reaction with sodium hydroxide to obtain the final product. This method has been widely used to synthesize 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide with high purity and yield.
Aplicaciones Científicas De Investigación
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. In biochemistry, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been used as a tool to study enzyme inhibition and protein-ligand interactions. In materials science, 2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide has been utilized to prepare functional materials such as sensors, catalysts, and polymers.
Propiedades
Nombre del producto |
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C8H9Br2NO3S |
Peso molecular |
359.04 g/mol |
Nombre IUPAC |
2,5-dibromo-N-(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H9Br2NO3S/c9-6-1-2-7(10)8(5-6)15(13,14)11-3-4-12/h1-2,5,11-12H,3-4H2 |
Clave InChI |
BVOMWZBESACPEM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)NCCO)Br |
SMILES canónico |
C1=CC(=C(C=C1Br)S(=O)(=O)NCCO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)


![1-[(2,5-dibromophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B273281.png)


